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Compound of Interest

1-(3-Acetamidophenyl)-5-
Compound Name:
mercaptotetrazole

Cat. No. B0g6221

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical
data available for 1-(3-Acetamidophenyl)-5-mercaptotetrazole, a heterocyclic compound of
interest in pharmaceutical and medicinal chemistry. While specific experimental spectra for this
compound are not readily available in public databases, this document compiles its known
properties and provides generalized experimental protocols for its characterization by Nuclear
Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry
(MS).

Compound Identification
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Property Value

) N-(3-(5-mercapto-1H-tetrazol-1-
Systematic Name

yl)phenyl)acetamide[1]
Common Name 1-(3-Acetamidophenyl)-5-mercaptotetrazole
CAS Number 14070-48-5[1]
Molecular Formula CoHoNsOS[1]
Molecular Weight 235.27 g/mol [1]

_ lw.Chemical Structure of 1-(3-
Chemical Structure ]
Acetamidophenyl)-5-mercaptotetrazole

Spectroscopic Data Summary

Direct experimental NMR, IR, and MS spectra for 1-(3-Acetamidophenyl)-5-
mercaptotetrazole are not publicly available at the time of this publication. However, based on
the known chemical structure and data from analogous compounds, the expected spectral
characteristics are summarized below. These tables are intended to serve as a reference for
researchers in the analysis of this molecule.

Chemical Shift (8)

opm Multiplicity Number of Protons  Assignment
~10.2 s 1H -NH (amide)
~8.0 s 1H Ar-H (H-2)
~7.7 d 1H Ar-H (H-6)
~7.5 t 1H Ar-H (H-5)
~7.3 d 1H Ar-H (H-4)
~2.1 S 3H -CHs (acetyl)
~14.0 (broad) S 1H -SH (thiol)
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1 13 -
Chemical Shift (8) ppm Assignment
~169.0 C=0 (amide)
~155.0 C-5 (tetrazole)
~140.0 Ar-C (C-1)
~138.0 Ar-C (C-3)
~130.0 Ar-C (C-5)
~125.0 Ar-C (C-6)
~120.0 Ar-C (C-4)
~118.0 Ar-C (C-2)
~24.0 -CHs (acetyl)

Expected IR Absorption Bands (KBr Pellet)

Wavenumber (cm~?) Intensity Assignment

3300 - 3100 Medium, Broad N-H Stretch (amide)
3100 - 3000 Medium C-H Stretch (aromatic)
2600 - 2550 Weak S-H Stretch (thiol)
~1670 Strong C=0 Stretch (amide 1)
~1600, ~1480 Medium C=C Stretch (aromatic)
~1540 Medium N-H Bend (amide II)
~1250 Medium C-N Stretch

Predicted Mass Spectrometry Data
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miz lon

235.05 [M]* (Molecular lon)
193.04 [M - C2H20]*
151.03 [M - C2H20 - N2J*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for 1-

(3-Acetamidophenyl)-5-mercaptotetrazole. These should be adapted based on the specific

instrumentation and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 1-(3-Acetamidophenyl)-5-
mercaptotetrazole in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-ds).

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
'H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 16
ppm.

13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

o Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of
220 ppm.

Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the chemical shifts to
the residual solvent peak (DMSO at 6 2.50 for *H and & 39.52 for 13C).
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Infrared (IR) Spectroscopy

o Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix approximately 1-2 mg of
the compound with 100-200 mg of dry KBr powder in an agate mortar and pestle. Press the
mixture into a transparent pellet using a hydraulic press.

e Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.

o Data Acquisition:
o Record a background spectrum of the empty sample compartment.
o Place the KBr pellet in the sample holder and record the sample spectrum.
o Typically, 16-32 scans are co-added at a resolution of 4 cm~1.

o Data Processing: The software will automatically subtract the background spectrum from the
sample spectrum to generate the final IR spectrum.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in
a suitable solvent such as methanol or acetonitrile.

e Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as
Electrospray lonization (ESI) or Electron Impact (El).

o Data Acquisition:

o ESI-MS: Infuse the sample solution into the ESI source. Acquire the mass spectrum in
both positive and negative ion modes.

o EI-MS: Introduce the sample (if sufficiently volatile) via a direct insertion probe or a gas
chromatograph.

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
characteristic fragment ions.
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Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of 1-(3-Acetamidophenyl)-5-mercaptotetrazole.

Synthesis & Purification

Synthesis of 1-(3-Acetamidophenyl)-5-mercaptotetrazole

'

Purification (e.g., Recrystallization)

Sample Rrep Sample Prep Sample Prep

Spectroscopic Analysis

NMR Spectroscopy g
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of the
target compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Acetamidophenyl)-5-mercaptotetrazole: A Technical Guide]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b086221#1-3-acetamidophenyl-5-
mercaptotetrazole-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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